4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorobenzoyl and methylphenyl groups. The hydroxy group is then introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fluorobenzyl derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBGJJXSCTSPG-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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